

Spectroscopic characterization of 3-Chloro-2-(3-methoxyphenyl)pyridine

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Compound of Interest

Compound Name: 3-Chloro-2-(3-methoxyphenyl)pyridine
CAS No.: 847225-98-3
Cat. No.: B6309381

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Topic: Spectroscopic Characterization of **3-Chloro-2-(3-methoxyphenyl)pyridine** CAS: 847225-98-3 Molecular Formula: C₁₂H₁₀ClNO Molecular Weight: 219.67 g/mol

Part 1: Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry, **3-Chloro-2-(3-methoxyphenyl)pyridine** serves as a critical scaffold, particularly in the development of kinase inhibitors and GPCR ligands (e.g., P2X7 antagonists). Its structural integrity relies on the precise regiochemical placement of the chlorine atom at the C3 position of the pyridine ring and the 3-methoxyphenyl group at C2.^[1]

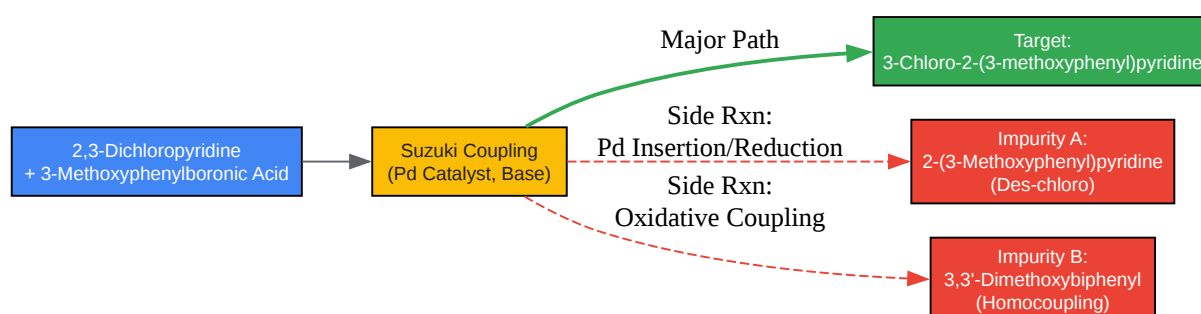
The primary challenge in characterizing this molecule lies in distinguishing it from its regioisomers (e.g., 3-chloro-2-(4-methoxyphenyl)pyridine) and synthesis byproducts (e.g., des-chloro analogs). This guide provides a definitive spectroscopic workflow to validate the identity and purity of this compound, moving beyond basic data listing to mechanistic interpretation.

Part 2: Synthesis-Driven Impurity Profiling

To interpret the spectra accurately, one must understand the genesis of the sample.[1] This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

- Precursors: 2,3-Dichloropyridine + 3-Methoxyphenylboronic acid.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.^[1]
- Critical Impurities to Watch:
 - Protodehalogenation Product: 2-(3-Methoxyphenyl)pyridine (Loss of Cl).^[1]
 - Homocoupling Product: 3,3'-Dimethoxybiphenyl.^[1]
 - Regioisomer: 3-Chloro-2-(4-methoxyphenyl)pyridine (if starting material was impure).^[1]

Workflow Visualization: Synthesis & Impurity Logic



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Caption: Synthesis pathway highlighting critical impurities that must be ruled out during spectroscopic characterization.

Part 3: Mass Spectrometry (MS) – The Isotopic Fingerprint

Mass spectrometry provides the first line of defense in confirming the presence of the chlorine atom.^[1]

Method: LC-MS (ESI+) or GC-MS (EI).

Key Diagnostic Features:

- Molecular Ion Cluster ($[M+H]^+$):
 - m/z 220.05 (Cl isotope)
 - m/z 222.05 (Cl isotope)
 - Intensity Ratio: The natural abundance of chlorine isotopes dictates a 3:1 ratio between the M and M+2 peaks.^[1] Absence of this pattern indicates dehalogenation (Impurity A).^[1]
- Fragmentation Pathway (EI, 70eV):
 - m/z 220 → 205 (M - 15): Loss of methyl radical (CH_3) from the methoxy group.^[1] This confirms the methoxy substituent.^[1]
 - m/z 205 → 177 (M - 43): Subsequent loss of CO (carbon monoxide), characteristic of anisole derivatives.^[1]
 - m/z 185 (M - 35): Loss of Chlorine radical (Cl).^[1]

Part 4: Nuclear Magnetic Resonance (NMR) – Structural Connectivity

This is the definitive method for proving regiochemistry.^[1] The 3-chloro substituent exerts a specific deshielding effect and removes a coupling partner on the pyridine ring.^[1]

Solvent: $CDCl_3$ or $DMSO-d_6$.^[1]

1H NMR Assignment Strategy

Position	Chemical Shift (, ppm)	Multiplicity	Coupling (Hz)	Mechanistic Explanation
Pyridine H-6	8.55 – 8.65	Doublet (d)		-proton to Nitrogen; most deshielded.
Pyridine H-4	7.80 – 7.90	Doublet (d)		Deshielded by adjacent 3-Cl; couples only to H-5.
Pyridine H-5	7.20 – 7.30	Doublet of Doublets (dd)		Couples to H-4 and H-6. Upfield relative to H-4/H-6.
Phenyl H-2'	7.35 – 7.45	Narrow Doublet/Singlet		Ortho to methoxy and pyridine; isolated spin system.[1]
Phenyl H-5'	7.30 – 7.40	Triplet (t)		Meta-proton; standard aromatic triplet. [1]
Phenyl H-6'	7.15 – 7.25	Doublet (d)		Ortho to pyridine; shielded by pyridine ring current twist.[1]
Phenyl H-4'	6.95 – 7.05	Doublet of Doublets (dd)		Ortho to methoxy; shielded by resonance (+M effect).[1]

Methoxy (-OCH ₃)	3.80 – 3.85	Singlet (s)	-	Characteristic sharp singlet; integration = 3H.
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Critical Differentiator:

- vs. 2-(3-methoxyphenyl)pyridine: The parent compound lacks the 3-Cl. In the parent, H-3 appears as a doublet at ~7.6-7.7 ppm. In the title compound, the H-3 signal is absent, and H-4 is pushed downfield.

¹³C NMR & DEPT-135

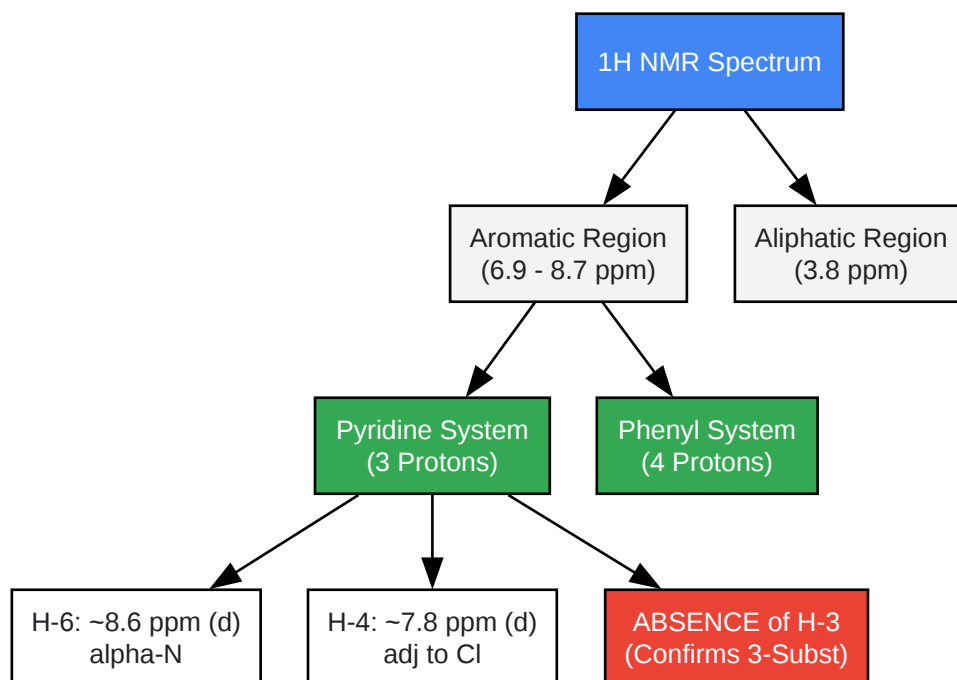
- Methoxy Carbon: ~55.4 ppm.[1]
- Pyridine C-2 (Quaternary): ~155-158 ppm (Deshielded by N and Phenyl).
- Pyridine C-3 (Quaternary, C-Cl): ~130-135 ppm. Note: C-Cl carbons often have lower intensity and broader lines due to Quadrupolar relaxation of Cl.
- Phenyl C-3' (C-OMe): ~160 ppm.[1]

2D NMR Connectivity (HMBC)

To rigorously prove the 3-Cl position (vs 4-Cl or 5-Cl), use HMBC (Heteronuclear Multiple Bond Correlation).

- Key Correlation: The proton at H-5 (pyridine) will show a strong 3-bond correlation to C-3 (the chlorinated carbon).[1]
- Regiochemistry Check: The proton at H-6 will show a 3-bond correlation to C-2 and C-4, but not to the carbon bearing the methoxy group, confirming the rings are distinct.[1]

Visualization: NMR Logic Flow



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Caption: Decision tree for assigning NMR signals and confirming the 3-chloro substitution pattern.

Part 5: Infrared Spectroscopy (IR)

While less specific than NMR, IR provides rapid functional group verification.^[1]

- C-H Stretch (Aromatic): 3000–3100 cm^{-1} .^[1]
- C-H Stretch (Methoxy): 2835–2960 cm^{-1} (Weak).^[1]
- C=N / C=C Ring Stretch: 1580, 1470 cm^{-1} .^[1]
- C-O Stretch (Aryl Ether): 1230–1250 cm^{-1} (Strong).^[1]
- C-Cl Stretch: 1050–1090 cm^{-1} (Often obscured, but distinct in fingerprint region).^[1]

Part 6: Experimental Protocol for Characterization

Objective: Prepare a high-purity sample for NMR and MS analysis.

- Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl_3 (99.8% D) containing 0.03% TMS as an internal standard.
- Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (Pd residues/borates) that cause line broadening.[1]
- Acquisition:
 - Run ^1H NMR (16 scans) to check purity.[1]
 - If purity >95%, proceed to ^{13}C NMR (1024 scans) and LC-MS.[1]
 - If purity <95%, perform flash chromatography (Hexane/EtOAc 8:2) before full characterization.[1]

References

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